4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxidanylidene-5-prop-2-enoxy-pentanoic acid
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Overview
Description
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it ideal for use in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation of the carboxyl group and the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
Uniqueness
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is unique due to its specific structure, which includes an allyloxy group and a pentanoic acid backbone. This structure provides distinct reactivity and functional properties compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKMGRINLTBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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